N-Me-Tyr-Ome HCl
Overview
Description
N-Methyl-L-tyrosine methyl ester hydrochloride is a compound with the molecular formula C₁₁H₁₆ClNO₃ and a molecular weight of 245.70 g/mol. This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. N-Methyl-L-tyrosine methyl ester hydrochloride is of significant interest in various fields of research and industry, particularly in the pharmaceutical and biomedical sectors.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-L-tyrosine methyl ester hydrochloride typically involves the esterification of N-Methyl-L-tyrosine with methanol in the presence of thionyl chloride . The reaction conditions generally include heating the mixture to facilitate the esterification process. The resulting product is then purified to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of N-Methyl-L-tyrosine methyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-L-tyrosine methyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tyrosine derivatives, while reduction may produce reduced tyrosine derivatives .
Scientific Research Applications
N-Methyl-L-tyrosine methyl ester hydrochloride has numerous applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various peptides and other complex molecules.
Biology: It serves as a substrate in enzymatic studies to understand the role of tyrosine derivatives in biological processes.
Medicine: It is investigated for its potential therapeutic applications, including its role in drug development and as a diagnostic tool.
Industry: It is used in the production of various pharmaceuticals and as a reagent in chemical synthesis
Mechanism of Action
The mechanism of action of N-Methyl-L-tyrosine methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes involved in tyrosine metabolism, thereby influencing various biochemical pathways. The compound’s effects are mediated through its ability to mimic or inhibit the natural substrate, leading to altered enzymatic activity and subsequent biological effects .
Comparison with Similar Compounds
Similar Compounds
Tyrosine methyl ester hydrochloride: A derivative of tyrosine with similar chemical properties.
N-Acetyl-O-methyl-L-tyrosine: Another tyrosine derivative with distinct functional groups.
L-Tyrosine methyl ester: A closely related compound with a similar structure
Uniqueness
N-Methyl-L-tyrosine methyl ester hydrochloride is unique due to its specific methylation at the nitrogen atom, which imparts distinct chemical and biological properties. This modification enhances its stability and alters its interaction with enzymes and other molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
methyl (2S)-3-(4-hydroxyphenyl)-2-(methylamino)propanoate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-12-10(11(14)15-2)7-8-3-5-9(13)6-4-8;/h3-6,10,12-13H,7H2,1-2H3;1H/t10-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKOAJLXXRRKEL-PPHPATTJSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)O)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)O)C(=O)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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